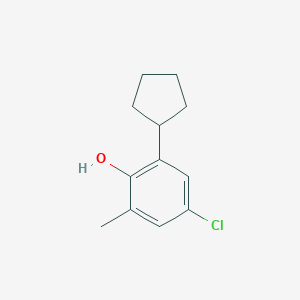

![molecular formula C10H27BrSi3 B2978636 [溴-双(三甲基硅基)甲基]-三甲基硅烷 CAS No. 29955-17-7](/img/structure/B2978636.png)

[溴-双(三甲基硅基)甲基]-三甲基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

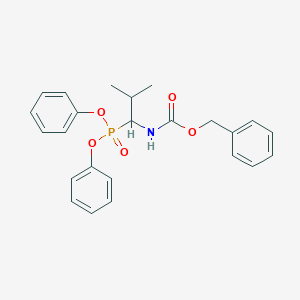

“[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane” is a versatile chemical compound used in various scientific research. It acts as a reactive intermediate, facilitating the synthesis of complex organic molecules. It contains a total of 38 atoms; 25 Hydrogen atoms, 9 Carbon atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 12 non-H bonds and 3 rotatable bonds . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Bromotrimethylsilane, include a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 .科学研究应用

Synthesis of Bromohydrins

[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane: is an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . These bromohydrins serve as valuable intermediates in the production of fine chemicals. For instance, glycerol, a by-product in biodiesel production, can be transformed into α-monobromohydrin or α,γ-dibromohydrin under different conditions, yielding compounds that are crucial in organic syntheses as drugs, antibacterials, or inhibitors .

Radical-Based Reactions

The compound is used in radical chemistry, particularly in radical reductions and hydrosilylation reactions . It allows for reactions to be carried out under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity. This makes it a strategic reagent in the synthesis of complex organic molecules .

Photopolymerization

In the field of polymers and material science, [Bromo-bis(trimethylsilyl)methyl]-trimethylsilane plays a crucial role in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides . This application is significant for developing new materials with tailored properties.

Organic Synthesis Intermediates

The compound is a versatile building block for synthesizing various organic compounds. It’s particularly useful in the synthesis of compounds that have applications as drugs or antibacterials .

Fine Chemical Production

As a reagent, it is involved in the production of fine chemicals, which are used in pharmaceuticals, food, cosmetics, and other chemical industries. Its role in transforming raw materials into more valuable chemicals is of great importance .

Material Science

In material science, the compound is used for modifying the surface properties of materials, which can lead to the development of innovative products with enhanced features .

Medicinal Chemistry

In medicinal chemistry, it serves as a precursor for the synthesis of various pharmaceuticals, offering pathways to create drugs with improved efficacy and reduced side effects .

Environmental Chemistry

Lastly, it finds applications in environmental chemistry, where it can be used to synthesize compounds that help in the reduction of greenhouse gases or in the treatment of pollutants .

作用机制

The mechanism of action of such compounds often involves the use of trimethylsilyl groups as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also be used to make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

安全和危害

Bromotrimethylsilane, a similar compound, is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Relevant Papers One paper discusses the molecular mechanism of elimination of the trimethylsilyl bromide from 2-(trimethylsilyl)oxy-3-bromo-3-methyl-isoxazolidines . Another paper discusses the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy .

属性

IUPAC Name |

[bromo-bis(trimethylsilyl)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27BrSi3/c1-12(2,3)10(11,13(4,5)6)14(7,8)9/h1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZPHRVIXVYWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27BrSi3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bromo-bis(trimethylsilyl)methyl]-trimethylsilane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

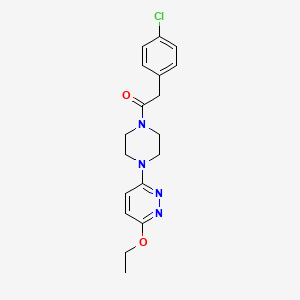

![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)

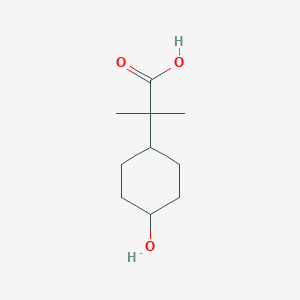

![Benzo[d]thiazol-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2978554.png)

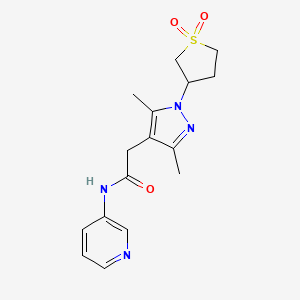

![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)

![3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide](/img/structure/B2978561.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)

![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)